1-Isopropyl-1H-imidazol-5-amine
Description
1-Isopropyl-1H-imidazol-5-amine is a substituted imidazole derivative featuring an isopropyl group at the N1 position and an amine (-NH₂) at the C5 position of the heterocyclic ring. Imidazole derivatives are critical in medicinal chemistry due to their versatility in drug design, particularly in targeting enzymes and receptors.
Properties
Molecular Formula |
C6H11N3 |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
3-propan-2-ylimidazol-4-amine |
InChI |
InChI=1S/C6H11N3/c1-5(2)9-4-8-3-6(9)7/h3-5H,7H2,1-2H3 |
InChI Key |
VOSMTTRRDJOISV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-imidazol-5-amine can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . Another method involves the intramolecular cyclization of amines, followed by elimination and aromatization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of reduced imidazole derivatives.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction can produce imidazoline derivatives.
Scientific Research Applications
1-Isopropyl-1H-imidazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, imidazole derivatives are known to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents .
Comparison with Similar Compounds
Structural Features
The following table highlights key structural differences between 1-Isopropyl-1H-imidazol-5-amine and its analogs:
Physicochemical Properties
- Electron Effects : The nitro group in 1-Methyl-4-nitro-1H-imidazol-5-amine introduces strong electron-withdrawing effects, which may reduce basicity at the C5 amine and alter reactivity .
- Solubility : The 4-fluorophenyl group in 5-(4-fluorophenyl)-1H-imidazol-2-amine could decrease aqueous solubility relative to the parent compound .
Biological Activity
1-Isopropyl-1H-imidazol-5-amine is a heterocyclic compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
This compound features an isopropyl group at the first position and an amine group at the fifth position of the imidazole ring. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, leading to its pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains. The compound's mechanism of action may involve interference with microbial enzyme activity, which is crucial for cell wall synthesis and metabolic processes.
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
Antifungal Activity
In addition to its antibacterial effects, this compound has demonstrated antifungal activity against various fungi, including Candida species. The compound's effectiveness in inhibiting fungal growth suggests potential applications in treating fungal infections.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has been found to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, in vitro studies have shown that the compound can significantly reduce cell viability in A549 adenocarcinoma cells.
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes and receptors. This binding modulates their activity, leading to various biological responses. For example, it has been noted that imidazole derivatives can inhibit enzymes critical for microbial growth, thus showcasing their potential as antimicrobial agents.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant Pseudomonas aeruginosa. Results indicated a significant reduction in biofilm formation and virulence factor production when treated with this compound.
- Anticancer Activity Assessment : In a controlled laboratory setting, researchers tested the compound on various cancer cell lines and observed that it inhibited tumor growth significantly compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
